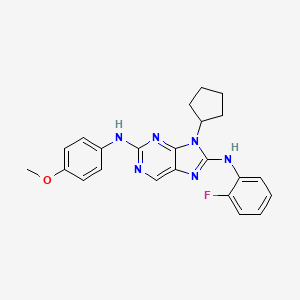

9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PMID25991433-Composé-F1 est un composé de la médecine traditionnelle chinoise qui a montré une efficacité significative dans le traitement de la diarrhée par déficience de la rate. Il est connu pour sa capacité à protéger la muqueuse intestinale et à réguler la flore intestinale, améliorant ainsi la santé intestinale globale .

Méthodes De Préparation

La préparation du PMID25991433-Composé-F1 implique une série de voies de synthèse et de conditions réactionnelles. Le composé est synthétisé en utilisant une combinaison d'herbes médicinales traditionnelles chinoises, qui sont traitées et combinées dans des conditions spécifiques pour obtenir les effets thérapeutiques désirés. Les méthodes de production industrielle impliquent des processus d'extraction et de purification à grande échelle pour garantir la cohérence et la puissance du composé .

Analyse Des Réactions Chimiques

PMID25991433-Composé-F1 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, qui peuvent présenter des propriétés thérapeutiques améliorées ou modifiées .

Applications de la recherche scientifique

PMID25991433-Composé-F1 a une large gamme d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les interactions entre les composés de la médecine traditionnelle chinoise et les produits pharmaceutiques modernes. En biologie, il est utilisé pour étudier les effets de la médecine traditionnelle chinoise sur le microbiote intestinal et la santé globale. En médecine, il est utilisé pour développer de nouveaux traitements pour les troubles gastro-intestinaux. Dans l'industrie, il est utilisé pour produire des compléments alimentaires et des aliments fonctionnels .

Mécanisme d'action

Le mécanisme d'action du PMID25991433-Composé-F1 implique plusieurs cibles moléculaires et voies. Le composé exerce ses effets en modulant l'expression de la protéine d'échange sodium-hydrogène 3 et des acides gras à chaîne courte. Il influence également la composition du microbiote intestinal en augmentant l'abondance de bactéries bénéfiques telles que les Firmicutes et les espèces de Lactobacillus, tout en diminuant l'abondance de bactéries nocives telles que les Proteobacteria et les Shigella .

Applications De Recherche Scientifique

PMID25991433-Compound-F1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between traditional Chinese medicinal compounds and modern pharmaceuticals. In biology, it is used to investigate the effects of traditional Chinese medicine on gut microbiota and overall health. In medicine, it is used to develop new treatments for gastrointestinal disorders. In industry, it is used to produce health supplements and functional foods .

Mécanisme D'action

The mechanism of action of PMID25991433-Compound-F1 involves multiple molecular targets and pathways. The compound exerts its effects by modulating the expression of sodium and hydrogen exchange protein 3 and short-chain fatty acids. It also influences the composition of gut microbiota by increasing the abundance of beneficial bacteria such as Firmicutes and Lactobacillus species, while decreasing the abundance of harmful bacteria such as Proteobacteria and Shigella .

Propriétés

Formule moléculaire |

C23H23FN6O |

|---|---|

Poids moléculaire |

418.5 g/mol |

Nom IUPAC |

9-cyclopentyl-8-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)purine-2,8-diamine |

InChI |

InChI=1S/C23H23FN6O/c1-31-17-12-10-15(11-13-17)26-22-25-14-20-21(29-22)30(16-6-2-3-7-16)23(28-20)27-19-9-5-4-8-18(19)24/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,27,28)(H,25,26,29) |

Clé InChI |

IMFVPVKPQOQCBY-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=N3)NC4=CC=CC=C4F)C5CCCC5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.